Cas no 2172442-05-4 (5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride)

5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride
- 2172442-05-4
- EN300-1587343
-
- インチ: 1S/C7H7ClFNO2S/c1-4-2-5(10)3-6(7(4)8)13(9,11)12/h2-3H,10H2,1H3
- InChIKey: PWLITIXWRUWQGM-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C)=CC(=CC=1S(=O)(=O)F)N
計算された属性
- せいみつぶんしりょう: 222.9870055g/mol
- どういたいしつりょう: 222.9870055g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 68.5Ų
5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1587343-2.5g |
5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride |
2172442-05-4 | 2.5g |
$1454.0 | 2023-05-26 | ||
Enamine | EN300-1587343-0.5g |
5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride |
2172442-05-4 | 0.5g |
$713.0 | 2023-05-26 | ||
Enamine | EN300-1587343-10.0g |
5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride |
2172442-05-4 | 10g |
$3191.0 | 2023-05-26 | ||
Enamine | EN300-1587343-10000mg |
5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride |
2172442-05-4 | 10000mg |
$4236.0 | 2023-09-24 | ||
Enamine | EN300-1587343-1.0g |
5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride |
2172442-05-4 | 1g |
$743.0 | 2023-05-26 | ||
Enamine | EN300-1587343-0.05g |
5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride |
2172442-05-4 | 0.05g |
$624.0 | 2023-05-26 | ||
Enamine | EN300-1587343-100mg |
5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride |
2172442-05-4 | 100mg |
$867.0 | 2023-09-24 | ||
Enamine | EN300-1587343-5000mg |
5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride |
2172442-05-4 | 5000mg |
$2858.0 | 2023-09-24 | ||
Enamine | EN300-1587343-250mg |
5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride |
2172442-05-4 | 250mg |
$906.0 | 2023-09-24 | ||
Enamine | EN300-1587343-0.1g |
5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride |
2172442-05-4 | 0.1g |
$653.0 | 2023-05-26 |
5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Wei Chen Nanoscale, 2015,7, 6957-6990
5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluorideに関する追加情報
Comprehensive Overview of 5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride (CAS No. 2172442-05-4)
5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride (CAS No. 2172442-05-4) is a specialized sulfonyl fluoride derivative that has garnered significant attention in the fields of medicinal chemistry, bioconjugation, and proteomics. This compound, characterized by its unique amino and chloro functional groups, serves as a versatile building block for the synthesis of more complex molecules. Its sulfonyl fluoride moiety is particularly noteworthy due to its reactivity with serine residues in proteins, making it a valuable tool for activity-based protein profiling (ABPP) and covalent drug discovery.
In recent years, the demand for sulfonyl fluoride-containing compounds has surged, driven by their applications in targeted covalent inhibitors and chemical biology. Researchers are increasingly exploring the potential of 5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride in designing next-generation therapeutics, particularly for diseases like cancer and neurodegenerative disorders. The compound's ability to form stable covalent bonds with proteins aligns with the growing trend of precision medicine, where specificity and durability of drug-target interactions are paramount.
The synthesis and characterization of 5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride involve advanced organic chemistry techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). Its CAS No. 2172442-05-4 serves as a unique identifier in chemical databases, facilitating seamless integration into drug discovery pipelines. The compound's stability under physiological conditions further enhances its utility in in vitro and in vivo studies, making it a preferred choice for biochemical assays.
From an industrial perspective, 5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride is gaining traction as a high-value intermediate in the pharmaceutical sector. Companies specializing in custom synthesis and contract research are actively stocking this compound to meet the rising demand from academic institutions and biotech firms. Its compatibility with click chemistry and other bioorthogonal reactions further expands its applicability in multidisciplinary research.
Environmental and safety considerations are also critical when handling 5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride. While it is not classified as a hazardous material, proper laboratory practices such as the use of personal protective equipment (PPE) and fume hoods are recommended. The compound's low toxicity profile and high selectivity make it an attractive candidate for sustainable green chemistry initiatives, aligning with global efforts to reduce the environmental impact of chemical research.
In summary, 5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride (CAS No. 2172442-05-4) represents a cutting-edge tool in modern chemical biology and drug development. Its unique properties and broad applicability position it at the forefront of innovative research, addressing some of the most pressing challenges in healthcare and life sciences. As the scientific community continues to uncover its potential, this compound is poised to play a pivotal role in shaping the future of therapeutic innovation.
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